molecular formula C10H18O4 B7798787 1,4-Butanediol diglycidyl ether CAS No. 29611-97-0

1,4-Butanediol diglycidyl ether

Cat. No.: B7798787
CAS No.: 29611-97-0
M. Wt: 202.25 g/mol
InChI Key: SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Description

1,4-Butanediol diglycidyl ether is a chemical compound widely used in various industrial and scientific applications. It is known for its role as a crosslinking agent, particularly in the production of hydrogels and other polymeric materials. The compound is characterized by its two epoxide groups, which make it highly reactive and suitable for forming stable chemical bonds with other molecules.

Mechanism of Action

Target of Action

1,4-Butanediol diglycidyl ether (B14DODGE) is an organic chemical in the glycidyl ether family . It is primarily used as a cross-linking agent in the preparation of various polymers such as amylose, xylan, and hydroxyethyl-cellulose . It also serves as a hole-blocking layer in organic solar cells . In the medical field, it is used to cross-link hyaluronic acid into hydrogels .

Mode of Action

B14DODGE has two epoxide (oxirane) groups per molecule . These groups are highly reactive and can react with amines, hydroxyls, and sulfhydryl groups to produce secondary amines, ether, or thioether bonds respectively . This reactivity allows B14DODGE to cross-link polymers, enhancing their properties such as viscosity and durability .

Biochemical Pathways

The synthesis of B14DODGE involves the reaction of 1,4-Butanediol and epichlorohydrin in the presence of a Lewis acid as a catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin. This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .

Pharmacokinetics

It is known that after reaction with hyaluronic acid (ha), the epoxide groups of b14dodge are neutralized, and only trace amounts of unreacted b14dodge remain in the product . When crosslinked HA, uncrosslinked HA, and unreacted B14DODGE degrade, they break down into harmless byproducts or into byproducts that are identical to substances already found in the skin .

Result of Action

The cross-linking action of B14DODGE enhances the properties of the target polymers. For example, it modifies the viscosity and properties of epoxy resins , making them more durable and longer-lasting . In the case of hyaluronic acid dermal fillers, the cross-linking process enhances the gel-like consistency of the filler .

Action Environment

The action of B14DODGE can be influenced by environmental factors. For instance, it is a viscous liquid that is hygroscopic in nature , meaning it absorbs moisture from the air This property could potentially affect its reactivity and stability.

Biochemical Analysis

Biochemical Properties

1,4-Butanediol diglycidyl ether is a homobifunctional monomer with two epoxide groups, widely used to modify the viscosity of epoxy resins . It is also used as a cross-linking agent to synthesize polymer networks . It may react with amines, hydroxyls, sulfhydryl groups to produce secondary amines, ether or thioether bonds respectively .

Cellular Effects

This compound has been used in the preparation of hyaluronic acid hydrogels . High molecular weight hyaluronic acid (HMW-HA) and low molecular weight hyaluronic acid (LMW-HA) were mixed at different ratios and cross-linked with this compound to prepare hyaluronic acid hydrogels . The hydrogel obtained showed stronger in vitro anti-degradation ability, better mechanical properties, and lower cytotoxicity .

Molecular Mechanism

This compound is a homobifunctional monomer with two epoxide groups . It may react with amines, hydroxyls, sulfhydryl groups to produce secondary amines, ether or thioether bonds respectively . This reaction is the basis for its use in modifying the viscosity of epoxy resins and as a cross-linking agent .

Temporal Effects in Laboratory Settings

In a study where high molecular weight hyaluronic acid (HMW-HA) and low molecular weight hyaluronic acid (LMW-HA) were mixed at different ratios and cross-linked with this compound to prepare hyaluronic acid hydrogels, the hydrogel obtained showed stronger in vitro anti-degradation ability .

Dosage Effects in Animal Models

Neurotoxic adverse effects were observed in animals with a no observed adverse effect level (NOAEL) of 100 mg/kg per day . The median lethal dose (LD 50) of 1,4-butanediol is 1,525 mg/kg .

Metabolic Pathways

The metabolic pathway of 1,4-butanediol is summarized as follows: The process yields succinic acid that is further oxidized through the Krebs cycle . A metabolic study performed using 14C-labeled 1,4-butanediol showed no bioaccumulation and that the majority of 1,4-butanediol was rapidly oxidized into carbon dioxide (CO 2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol diglycidyl ether is typically synthesized through the reaction of 1,4-butanediol with epichlorohydrin. The process involves the following steps:

    Reaction with Epichlorohydrin: 1,4-Butanediol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction forms the intermediate 1,4-butanediol bis(glycidyl ether).

    Purification: The intermediate product is then purified through distillation or other separation techniques to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol diglycidyl ether undergoes various chemical reactions, including:

    Epoxide Ring Opening: The epoxide groups in this compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of secondary amines, ethers, and thioethers, respectively.

    Crosslinking Reactions: It is commonly used as a crosslinking agent in polymer chemistry, where it reacts with hydroxyl or amine groups to form stable ether or amine bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide

    Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the opening of the epoxide rings.

Major Products

The major products formed from these reactions include crosslinked polymers, hydrogels, and other network structures that exhibit enhanced mechanical and thermal properties.

Scientific Research Applications

1,4-Butanediol diglycidyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a crosslinking agent in the synthesis of various polymeric materials, including hydrogels and resins.

    Biology: In biological research, it is employed to modify biomolecules and create biocompatible materials for tissue engineering and drug delivery.

    Medicine: The compound is used in the production of medical devices, such as injectable fillers and wound dressings, due to its ability to form stable and biocompatible hydrogels.

    Industry: It finds applications in the production of coatings, adhesives, and sealants, where its crosslinking properties enhance the durability and performance of the final products.

Comparison with Similar Compounds

1,4-Butanediol diglycidyl ether is often compared with other diglycidyl ethers, such as:

    1,2-Butanediol diglycidyl ether: Similar in structure but with different reactivity and mechanical properties.

    1,6-Hexanediol diglycidyl ether: Offers longer chain length, resulting in different crosslinking densities and material properties.

    Polyethylene glycol diglycidyl ether: Provides higher flexibility and water solubility, making it suitable for different applications.

The uniqueness of this compound lies in its balance of reactivity, mechanical properties, and biocompatibility, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane
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InChI

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2
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InChI Key

SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCCCCOCC2CO2
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Molecular Formula

C10H18O4
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
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Related CAS

26951-52-0, 94476-02-5, 29611-97-0
Record name Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-
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Record name Polytetramethylene glycol diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID7024667
Record name 1,4-Butanediol diglycidyl ether
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Molecular Weight

202.25 g/mol
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Physical Description

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
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Record name Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-
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Boiling Point

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C
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Flash Point

greater than 200 °F (NTP, 1992), 129 °C
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible
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Density

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 7.0
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3
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CAS No.

2425-79-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4-Butanediol diglycidyl ether
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1,4-Butanediol diglycidyl ether
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1,4-Butanediol diglycidyl ether
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1,4-Butanediol diglycidyl ether
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1,4-Butanediol diglycidyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.